

# Onatasertib selectivity compared to other kinase inhibitors

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## Compound of Interest

Compound Name: **Onatasertib**  
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## Onatasertib: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **Onatasertib** (also known as CC-223), a potent and selective mTOR kinase inhibitor, with other notable kinase inhibitors. The information is presented to aid in the evaluation of its potential for research and therapeutic applications.

## Executive Summary

**Onatasertib** is a highly selective, orally bioavailable, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.<sup>[1]</sup> It demonstrates a favorable selectivity profile compared to other mTOR inhibitors, with minimal off-target activity against a broad range of kinases. This high selectivity is a critical attribute, potentially leading to fewer off-target effects and a wider therapeutic window.

## Data Presentation: Kinase Selectivity Profiles

The following tables summarize the quantitative data on the kinase selectivity of **Onatasertib** and other mTOR inhibitors.

Table 1: **Onatasertib** (CC-223) Kinase Inhibition Profile

Target Kinase	IC50 (nM)	Selectivity vs. PI3K- $\alpha$	Notes
mTOR	16	>200-fold	Potent inhibitor of both mTORC1 and mTORC2. <a href="#">[1]</a>
PI3K- $\alpha$	4000	-	Significantly less potent against PI3K- $\alpha$ . <a href="#">[1]</a>
DNA-PK	840	-	Moderate inhibition. <a href="#">[1]</a>
FLT4	651	-	Off-target inhibition observed. <a href="#">[1]</a>
cFMS	28	-	Potent off-target inhibition observed. <a href="#">[1]</a>
ATR	No significant inhibition	-	<a href="#">[1]</a>
SMG1	No significant inhibition	-	<a href="#">[1]</a>

Data sourced from MedchemExpress product datasheet and Mortensen et al., 2015.[\[1\]](#)

Table 2: Comparative Selectivity of ATP-Competitive mTOR Inhibitors

This table presents data from a study by Liu et al. (2012) that profiled several mTOR inhibitors against a panel of kinases. It is important to note that **Onatasertib** was not included in this specific study, and direct comparison of absolute values across different studies should be done with caution.

Inhibitor	Primary Target(s)	Notable Off-Target(s) (at 10 $\mu$ M)
Torin1	mTOR, DNA-PK, ATM, ATR	Highly selective for the PIKK family.[1][2][3]
PP242	mTOR	Numerous kinases, including RET and JAK family kinases. [1][2][3]
KU-0063794	mTOR	p38 kinases and PI3K isoforms.[1][2][3]
WYE-354	mTOR	p38 kinases and PI3K isoforms.[1][2][3]

Data from Liu et al., J Biol Chem, 2012.[1][2][3]

Table 3: Cellular Activity of **Onatasertib** on mTOR Pathway Biomarkers

Biomarker	IC50 Range (nM)
pS6RP (mTORC1)	27 - 184
p4EBP1 (mTORC1)	120 - 1050
pAKT(S473) (mTORC2)	11 - 150

Data sourced from MedchemExpress product datasheet.[4]

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

### Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

- Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [ $\gamma$ -<sup>33</sup>P]ATP), kinase assay buffer, and the test inhibitor at various concentrations.
- Procedure: a. The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, typically by the addition of a solution that denatures the kinase (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by various methods, such as filter binding assays where the phosphorylated substrate binds to a filter membrane. f. The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is determined by fitting the data to a sigmoidal dose-response curve.

## KiNativ™ Cellular Kinase Profiling

Objective: To assess the selectivity of a kinase inhibitor against a panel of endogenous kinases in a cellular lysate.

Methodology:

- Cell Lysis: Cells (e.g., HCT116 or A549) are lysed to release the endogenous kinases.[\[1\]](#)
- Inhibitor Treatment: The cell lysate is incubated with the test inhibitor (e.g., 1  $\mu$ M **Onatasertib**) for a specific duration (e.g., 1 hour).[\[1\]](#)
- Probe Labeling: A biotinylated ATP or ADP acyl-phosphate probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the inhibitor.
- Proteolysis: The proteins in the lysate are digested into peptides using an enzyme like trypsin.
- Affinity Enrichment: The biotinylated peptides (from kinases not inhibited by the test compound) are captured using streptavidin beads.

- Mass Spectrometry: The captured peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
- Data Analysis: The abundance of peptides from each kinase in the inhibitor-treated sample is compared to a vehicle-treated control. A reduction in the signal for a particular kinase indicates that it was inhibited by the test compound.

## Kinobeads™ Kinase Profiling

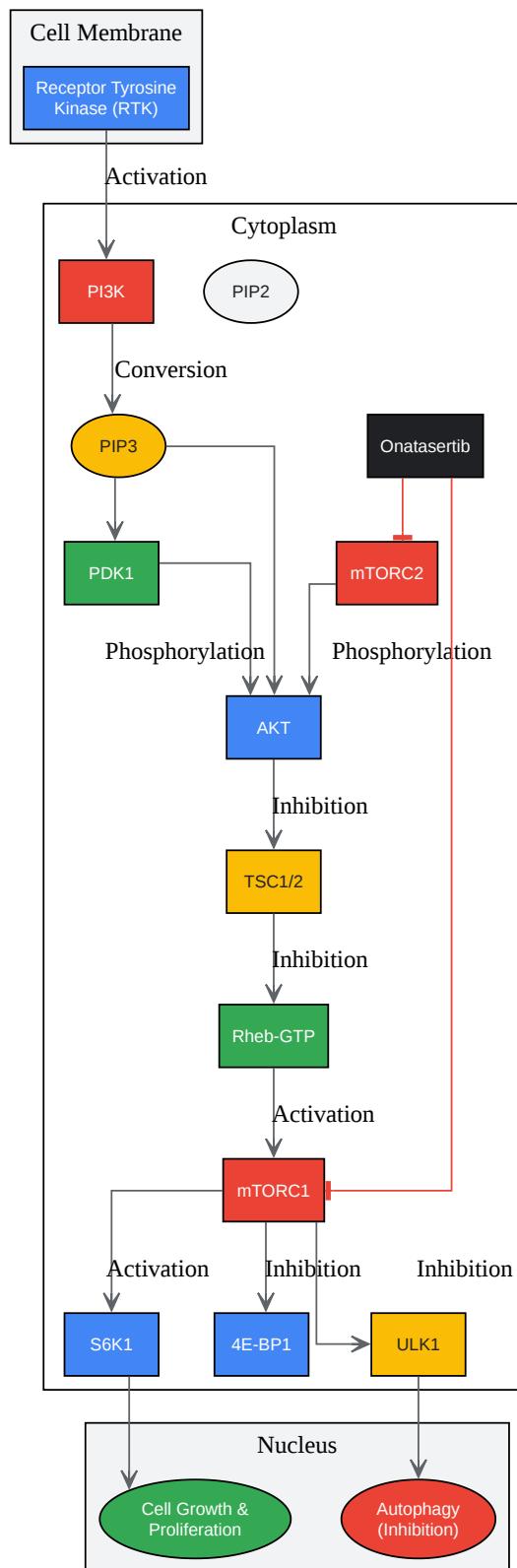
Objective: To identify the kinase targets of a compound from a complex protein lysate.

Methodology:

- Kinobeads Preparation: A mixture of broad-spectrum kinase inhibitors is immobilized on Sepharose beads.
- Lysate Preparation: Cells or tissues are lysed to create a protein extract containing a diverse range of kinases.
- Competitive Binding: The lysate is incubated with the test inhibitor at various concentrations.
- Affinity Pulldown: The Kinobeads are added to the lysate. Kinases that are not bound to the free inhibitor in the solution will bind to the immobilized inhibitors on the beads.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound kinases are then eluted.
- Protein Identification and Quantification: The eluted proteins are identified and quantified using mass spectrometry.
- Data Analysis: The amount of each kinase pulled down in the presence of the inhibitor is compared to a control without the inhibitor. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the inhibitor.

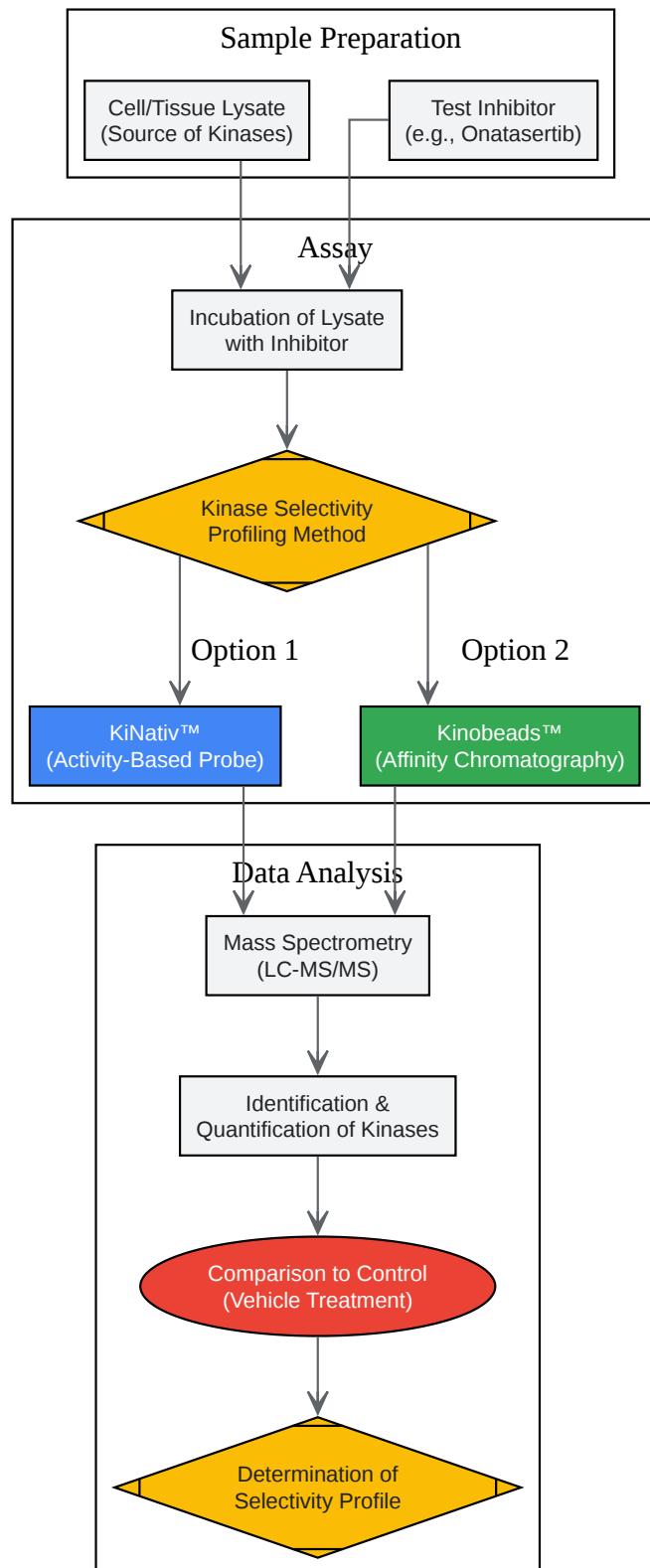
## Mandatory Visualizations

### PI3K/AKT/mTOR Signaling Pathway

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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by **Onatasertib**.

# Experimental Workflow for Kinase Inhibitor Selectivity Profiling



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Caption: General workflow for determining kinase inhibitor selectivity.

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